molecular formula C20H15ClN2O5S B2948733 N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine CAS No. 338967-12-7

N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine

Cat. No.: B2948733
CAS No.: 338967-12-7
M. Wt: 430.86
InChI Key: PODWUDNADKMSHK-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine features a pyridine core substituted at position 6 with a 4-chlorophenylsulfonyl group and at position 3 with a methylene-linked N-[(4-methoxybenzoyl)oxy]amine moiety. This hybrid structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to such electronic profiles .

Properties

IUPAC Name

[(E)-[6-(4-chlorophenyl)sulfonylpyridin-3-yl]methylideneamino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5S/c1-27-17-7-3-15(4-8-17)20(24)28-23-13-14-2-11-19(22-12-14)29(25,26)18-9-5-16(21)6-10-18/h2-13H,1H3/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODWUDNADKMSHK-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=CC2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)O/N=C/C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-({6-[(4-chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine, identified by the CAS number 338967-27-4, is a compound with significant potential in various biological applications. Its molecular formula is C17H17ClN2O4SC_{17}H_{17}ClN_{2}O_{4}S, and it has a molecular weight of 380.85 g/mol. This compound features a pyridine ring, which is crucial for its biological activity, particularly in the context of medicinal chemistry.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. A study evaluated several derivatives for their effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity, highlighting the potential of sulfonamide-containing compounds in combating bacterial infections .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Specifically, it has shown significant inhibition of acetylcholinesterase (AChE) and urease enzymes. The inhibition of AChE is particularly noteworthy as it is relevant in the treatment of Alzheimer's disease and other cognitive disorders. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl and pyridine moieties can enhance enzyme inhibition .

Anticancer Potential

This compound has been associated with anticancer activity through various mechanisms. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models. For instance, a related compound demonstrated complete tumor stasis in a human gastric carcinoma model, suggesting that structural modifications could lead to enhanced anticancer efficacy .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Preliminary data indicate that compounds with similar structures possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, toxicity assessments are necessary to ensure safety in clinical applications .

Case Studies

  • Antibacterial Efficacy : A study conducted on synthesized derivatives revealed that certain compounds exhibited strong antibacterial properties against Bacillus subtilis, with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition .
  • Enzyme Inhibition Studies : Another investigation focused on the inhibition of AChE, where several derivatives were tested, showing promising results in terms of potency and selectivity against the enzyme, which is crucial for developing treatments for neurodegenerative diseases .
  • Anticancer Activity : A specific derivative was tested in vivo against human cancer cell lines, demonstrating significant tumor growth inhibition compared to controls, showcasing its potential as an anticancer agent .

Chemical Reactions Analysis

Stability and Reactivity Under Varied Conditions

The compound’s stability is influenced by its functional groups:

Condition Effect Mechanistic Insight
Acidic Protonation of the imine nitrogen, potential hydrolysis to amine + ketoneReversible imine formation; sulfonyl and ester groups remain intact.
Basic Deprotonation of the amine, possible saponification of ester groupsMethoxybenzoyloxy ester may hydrolyze to carboxylic acid under strong alkaline conditions.
Oxidative Sulfonyl group stabilizes against oxidation; imine may oxidize to nitrileElectron-withdrawing sulfonyl group reduces reactivity at the pyridine ring .
  • Thermal Stability : The sulfonyl group enhances thermal resilience, while the imine linkage may degrade at elevated temperatures (>150°C) .

Functional Group Transformations

The compound participates in selective reactions due to its modular structure:

Reaction Type Reagents Product Application
Reduction of Imine NaBH₄ or H₂/Pd-CSecondary amineModifies bioactivity; enhances solubility .
Nucleophilic Aromatic Substitution Amines, alkoxidesSubstitution at pyridine C2 or C4 positionsIntroduces diversifying substituents .
Ester Hydrolysis NaOH/H₂O or LiOH/THF4-Methoxybenzoic acid + hydroxylamine derivativeProdrug activation or metabolite formation .
  • Schiff Base Reactivity : The imine can undergo cycloaddition reactions with dienophiles or serve as a ligand in metal coordination complexes .

Comparative Reaction Yields and Optimization

Data from analogous compounds highlight critical optimization parameters:

Reaction Yield (%) Optimal Conditions Source
Sulfonylation of pyridine72–85Pyridine, 0°C to room temperature, 12–24 hours ,
Imine condensation65–78Ethanol, catalytic acetic acid, reflux, 6 hours
Acylation with DCC88Dry DMF, 4-methoxybenzoyl chloride, 0°C to rt, 8 hr
  • Side Reactions : Competing hydrolysis of the sulfonyl group is minimized using anhydrous conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Features

Below is a comparative analysis of the target compound with its closest structural analogs, focusing on core heterocycles, substituents, and functional groups.

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
N-({6-[(4-Chlorophenyl)sulfonyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine (Target) Pyridine 6-(4-Cl-C₆H₄-SO₂), 3-CH=N-O-(4-MeO-C₆H₄-CO) C₂₀H₁₆ClN₃O₄S 429.87
3-Chloro-2-[(([(4-methoxyanilino)carbonyl]oxy)imino)(phenyl)methyl]-5-CF₃-pyridine Pyridine 5-CF₃, 2-[(4-MeO-C₆H₄-NHCO-O)imino(phenyl)methyl], 3-Cl C₂₁H₁₆ClF₃N₄O₃ 488.82
N-Benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine Pyridazine 6-(4-Cl-C₆H₄-CH₂-SO₂), 3-NH-Benzyl C₁₈H₁₆ClN₃O₂S 373.85
N-([6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene)-4-CF₃-aniline Imidazo[2,1-b]thiazole 6-(4-Cl-C₆H₄), 5-CH=N-(4-CF₃-C₆H₄) C₁₉H₁₂ClF₃N₄S 420.83
N-{4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine Benzene + Pyridine 4-(4-Cl-C₆H₄-CH₂O)-3-MeO-C₆H₃-CH₂, N-(3-pyridinylmethyl) C₂₃H₂₂ClN₃O₂ 415.89
Key Observations:

Core Heterocycles: The target compound and the pyridine-based analog share a pyridine core, whereas others feature pyridazine or imidazothiazole systems. Pyridazine’s additional nitrogen may enhance hydrogen bonding but reduce metabolic stability compared to pyridine.

Substituent Effects :

  • Sulfonyl vs. Methanesulfonyl : The target’s 4-chlorophenylsulfonyl group (strong electron withdrawal) contrasts with the methanesulfonyl group in , which is less electron-withdrawing. This difference may influence oxidative metabolism and protein binding.
  • Methoxybenzoyloxy vs. Trifluoromethyl : The target’s 4-methoxybenzoyloxy group enhances solubility via methoxy’s polarity, while the CF₃ group in increases lipophilicity and metabolic resistance.

Synthetic Challenges :

  • The imine (CH=N) linkage in the target and requires controlled conditions to prevent hydrolysis. highlights dehydrosulfurization methods (e.g., I₂/Et₃N) for similar heterocycles, which may apply to the target’s sulfonyl incorporation .
  • The pyridazine analog uses benzyl protection, suggesting that the target’s 4-methoxybenzoyloxy group might necessitate orthogonal protecting strategies.
Table 2: Property Comparison
Property Target Compound 3-Chloro-2-[...]CF₃-pyridine N-Benzyl-6-[...]pyridazin-3-amine
LogP (Predicted) 3.2 4.1 2.8
Solubility (mg/mL) ~0.05 ~0.01 ~0.1
Metabolic Stability (t₁/₂) Moderate High (CF₃) Low (pyridazine)
Hydrogen Bond Acceptors 7 8 6
Insights:
  • Lipophilicity : The target’s LogP (3.2) balances solubility and membrane permeability, whereas the CF₃ analog is more lipophilic, favoring CNS penetration.
  • Metabolic Stability : The sulfonyl group in the target may undergo glucuronidation, while the CF₃ group in resists oxidation. Pyridazine’s metabolic vulnerability limits its utility in vivo.
  • Synthetic Yield : reports oxadiazine yields of 60-85% using I₂/Et₃N , suggesting the target’s synthesis may achieve similar efficiency with optimized dehydrosulfurization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.